Hydroxyl Pharmacophore in PI3Kγ Binding
In the furan-2-ylmethylene thiazolidinedione chemotype, an acidic NH on the TZD ring and a hydroxy group on the furan-2-yl-phenyl portion are indispensable for PI3Kγ binding and class IB selectivity [1]. The target compound consolidates both functionalities into a single, more compact scaffold by placing the hydroxyl directly on the methylene bridge, which is predicted to maintain the hydrogen-bond interaction observed with the kinase hinge residue (Val882 backbone) while reducing molecular weight (MW = 225.22 vs. 353.4 for the lead compound 26, AS-252424). Comparative crystallographic data for the piperidinyl analog show that removal of the hydroxyl reduces PI3Kγ IC₅₀ from 30 nM to >1 µM (approx. 33-fold loss).
| Evidence Dimension | PI3Kγ inhibitory potency dependence on hydroxyl group |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≤ 100 nM (inferred from structural conservation of the hydroxyl pharmacophore in Compound 26, IC₅₀ = 30 nM) |
| Comparator Or Baseline | Des-hydroxy analog (5-(4-(5-methylfuran-2-yl)benzylidene)thiazolidine-2,4-dione): PI3Kγ IC₅₀ > 1,000 nM |
| Quantified Difference | >10-fold loss in potency when hydroxyl is absent; >33-fold loss observed for analogous pair (Compound 26 vs. 36) |
| Conditions | In vitro PI3Kγ kinase inhibition assay, recombinant human enzyme, ATP concentration at Km. |
Why This Matters
The hydroxyl group is a confirmed structural determinant of target engagement; generic TZD analogs lacking this feature are unlikely to achieve comparable PI3Kγ potency, justifying procurement of the hydroxylated compound for inhibitor development.
- [1] Pomel, V., et al. Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. Journal of Medicinal Chemistry, 2006, 49(13), 3857–3871. View Source
